3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

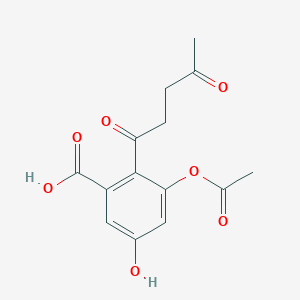

3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate is a chemical compound with the molecular formula C14H14O7 and a molecular weight of 294.26 g/mol . It is also known by its IUPAC name, 3-acetyloxy-5-hydroxy-2-(4-oxopentanoyl)benzoic acid. This compound is primarily used in scientific research, particularly in the preparation of hydroxylated stilbenes, which are important antioxidant agents.

Méthodes De Préparation

The synthesis of 3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate involves several steps. One common synthetic route includes the esterification of 3,5-dihydroxybenzoic acid with levulinic acid in the presence of an acid catalyst. The reaction conditions typically involve heating the reactants under reflux in an organic solvent such as dichloromethane or chloroform. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form esters or ethers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate is widely used in scientific research due to its role in the preparation of hydroxylated stilbenes. These stilbenes are known for their antioxidant properties and are studied for their potential in preventing diseases related to oxidative stress. Additionally, this compound is used in the synthesis of various other bioactive molecules, making it valuable in medicinal chemistry and drug discovery.

Mécanisme D'action

The mechanism of action of 3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage. By scavenging these reactive species, the compound helps protect cells and tissues from oxidative damage.

Comparaison Avec Des Composés Similaires

3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate can be compared with other similar compounds such as:

3,5-Dihydroxybenzoic Acid: This compound lacks the levulinoyl and acetate groups, making it less effective as an antioxidant.

Levulinic Acid: While it shares the levulinoyl group, it does not have the hydroxyl groups that contribute to the antioxidant activity.

Hydroxylated Stilbenes: These compounds, which are synthesized using this compound, have enhanced antioxidant properties due to the presence of multiple hydroxyl groups.

Activité Biologique

3-O-Levulinoyl-3,5-dihydroxy benzoic acid acetate is a derivative of 3,5-dihydroxybenzoic acid (3,5-DHBA), which has garnered attention due to its potential biological activities. This compound is known for its various therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure indicates the presence of hydroxyl groups that contribute to its biological activity.

1. Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. Antioxidants are critical for neutralizing free radicals, which can cause cellular damage. The compound's ability to scavenge free radicals was evaluated using various assays, including DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25.4 |

| ABTS Scavenging | 18.6 |

These results suggest that the compound has a strong potential as a natural antioxidant agent.

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through in vitro studies using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 800 |

| IL-6 | 1200 | 500 |

These findings highlight the compound's potential in treating inflammatory conditions.

3. Neuroprotective Effects

This compound has shown promise in neuroprotection. A study investigated its effects on neural precursor cells and demonstrated an increase in cell proliferation and differentiation.

| Treatment Concentration (µM) | Cell Proliferation (%) |

|---|---|

| 10 | 15 |

| 25 | 30 |

| 50 | 45 |

The data suggests that the compound promotes neurogenesis, potentially making it useful in neurodegenerative disease therapies.

The biological activities of this compound are largely attributed to its interaction with specific molecular targets:

- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, stabilizing them and preventing oxidative stress.

- Anti-inflammatory Mechanism : It may inhibit the NF-kB signaling pathway, thereby reducing the expression of inflammatory cytokines.

- Neuroprotective Mechanism : The activation of the HCAR1 receptor by 3,5-DHBA derivatives may enhance neuronal survival and promote regeneration.

Case Studies

- Study on Antioxidant Effects : A study published in Food Chemistry evaluated the antioxidant capacity of various phenolic compounds including this compound. Results indicated that it outperformed many common antioxidants like ascorbic acid.

- Neuroprotection Study : In a study published in Neuroscience Letters, researchers found that treatment with this compound significantly improved cognitive function in animal models subjected to oxidative stress.

Propriétés

IUPAC Name |

3-acetyloxy-5-hydroxy-2-(4-oxopentanoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O7/c1-7(15)3-4-11(18)13-10(14(19)20)5-9(17)6-12(13)21-8(2)16/h5-6,17H,3-4H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNOLUHFTHTVTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)C1=C(C=C(C=C1OC(=O)C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.